molecular formula C7H6N2O2 B145147 3-Aminobenzo[d]isoxazol-4-ol CAS No. 126940-15-6

3-Aminobenzo[d]isoxazol-4-ol

Cat. No. B145147
CAS RN: 126940-15-6
M. Wt: 150.13 g/mol
InChI Key: XVLGHYRVJUJVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including 3-Aminobenzo[d]isoxazol-4-ol, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Clausen et al. synthesized a series of lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol and evaluated them for anticonvulsant activity .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The structure of 3-Aminobenzo[d]isoxazol-4-ol contains total 18 bond(s); 12 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 1 aromatic hydroxyl(s), and 1 Isoxazole(s) .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . To synthesize a library of 3,4-disubstituted isoxazole-5(4H)-one derivative, a variety of aldehyde is used .

Scientific Research Applications

Medicinal Chemistry

Isoxazole, which includes 3-Aminobenzo[d]isoxazol-4-ol, is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions. It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Analgesic Applications

Isoxazole derivatives have shown prominent potential as analgesics . This means they could be used in the development of pain relief medications.

Anti-Inflammatory Applications

Isoxazole compounds have demonstrated anti-inflammatory properties . They could be used in the creation of drugs to reduce inflammation.

Anticancer Applications

Isoxazole derivatives have shown potential as anticancer agents . This suggests they could be used in the development of new treatments for various types of cancer.

Antimicrobial Applications

Isoxazole compounds have been found to have antimicrobial properties . This indicates they could be used in the development of new antimicrobial drugs.

Antiviral Applications

Isoxazole derivatives have demonstrated antiviral properties . This suggests they could be used in the creation of new antiviral medications.

Anticonvulsant Applications

A series of lipophilic diaromatic derivatives of 3-Aminobenzo[d]isoxazol-4-ol were synthesized and evaluated for anticonvulsant activity. The compounds were effective as GABA uptake inhibitors and anticonvulsants .

Antidepressant Applications

Isoxazole compounds have shown potential as antidepressants . This suggests they could be used in the development of new treatments for depression.

Mechanism of Action

Target of Action

3-Aminobenzo[d]isoxazol-4-ol is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential Isoxazole derivatives have been reported to show potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Mode of Action

One study showed that lipophilic diaromatic derivatives of a similar compound, ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, were effective as gaba uptake inhibitors and anticonvulsants . This suggests that 3-Aminobenzo[d]isoxazol-4-ol might interact with its targets in a similar manner, potentially inhibiting the uptake of GABA and exhibiting anticonvulsant activity.

Biochemical Pathways

Given its potential role as a gaba uptake inhibitor, it may affect the gabaergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Pharmacokinetics

The fact that similar compounds have been shown to cross the blood-brain barrier suggests that 3-aminobenzo[d]isoxazol-4-ol may have good bioavailability in the central nervous system .

Result of Action

Based on the reported activities of similar compounds, it may have potential analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Safety and Hazards

The safety data sheet for Benzo[d]isoxazol-3-ol suggests that it may pose certain hazards, although specific hazards for 3-Aminobenzo[d]isoxazol-4-ol are not mentioned .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

properties

IUPAC Name

3-amino-1,2-benzoxazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-7-6-4(10)2-1-3-5(6)11-9-7/h1-3,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPFUPCXFIIKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)ON=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzo[d]isoxazol-4-ol

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